molecular formula C10H10N2O2 B15114927 2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole

Cat. No.: B15114927
M. Wt: 190.20 g/mol
InChI Key: YMYKIOAJEIZFMU-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methylhydrazinecarboxamide with phenoxyacetic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and may be carried out under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(phenoxymethyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-Methyl-5-(phenoxymethyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

    2-Methyl-5-(phenoxymethyl)-1,3,4-oxazole: Similar structure but with a different arrangement of atoms in the ring.

Uniqueness

2-Methyl-5-(phenoxymethyl)-1,3,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-methyl-5-(phenoxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O2/c1-8-11-12-10(14-8)7-13-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

YMYKIOAJEIZFMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)COC2=CC=CC=C2

Origin of Product

United States

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